(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Descripción

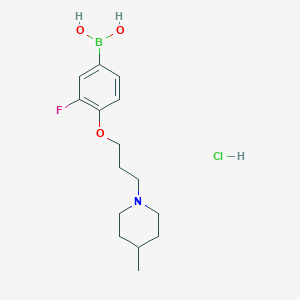

The compound features a fluorinated phenyl ring linked via a propoxy chain to a 4-methylpiperidine moiety, with a boronic acid group at the para position. Its hydrochloride salt form enhances solubility for biological testing .

Key structural attributes include:

- Boronic Acid Group: Facilitates covalent interactions with serine residues in enzymes (e.g., proteases) and enables participation in cross-coupling reactions.

- Fluorine Substituent: Enhances metabolic stability and modulates electronic properties of the aromatic ring.

- 4-Methylpiperidine: A six-membered heterocyclic amine that influences lipophilicity and steric bulk.

Propiedades

IUPAC Name |

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVDUULQHITRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps. One common route includes the following steps:

Fluorination: Introduction of the fluorine atom onto the phenyl ring.

Piperidine Introduction: Attachment of the piperidine moiety via a propoxy linker.

Boronic Acid Formation: Conversion of the phenyl ring to a boronic acid derivative.

Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.

Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.

Substitution: Replacement of the fluorine atom with other substituents under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: For substitution reactions, including amines and thiols.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Substituted Phenyl Derivatives: From substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation. This compound has been investigated for its potential use in cancer therapy, particularly in targeting specific cancer cell types. Research indicates that compounds with similar structures can interfere with tumor growth by modulating cellular pathways involved in apoptosis and cell cycle regulation .

Enzyme Inhibition

The compound has shown promise as a reversible inhibitor of certain enzymes, particularly those involved in metabolic pathways. This characteristic is significant for drug design, as it allows for the development of therapeutics that can selectively inhibit target enzymes without permanently altering their function .

Chemical Biology

Bioconjugation Applications

Due to its boronic acid functionality, this compound can be utilized in bioconjugation techniques. Boronic acids can form stable complexes with diols, making them useful in the development of targeted drug delivery systems and biosensors. This property is exploited in creating conjugates that can deliver therapeutic agents selectively to diseased tissues .

Fluorescent Probes

The ability of boronic acids to react with specific biomolecules enables their use in developing fluorescent probes for biological imaging. Such probes can facilitate real-time monitoring of biological processes at the cellular level, providing insights into disease mechanisms and treatment responses .

Material Science

Polymer Chemistry

In material science, boronic acids are used to synthesize functional polymers. The compound can act as a building block for creating polymer networks that exhibit unique properties such as responsiveness to environmental stimuli (pH, temperature). These materials have potential applications in drug delivery systems and smart materials .

Nanotechnology

The incorporation of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid into nanostructures has been explored for enhancing the performance of nanomaterials in catalysis and sensing applications. Its ability to form stable complexes allows for improved stability and functionality of nanomaterials .

Data Summary Table

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer activity of boronic acid derivatives similar to this compound. The research highlighted its effectiveness against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Bioconjugation Techniques

Research documented in Bioconjugate Chemistry illustrated the use of boronic acids in creating targeted delivery systems. The study showed how these compounds could enhance the selectivity and efficacy of therapeutic agents through bioconjugation strategies.

Case Study 3: Polymer Development

A publication in Macromolecules focused on the synthesis of responsive polymers using boronic acid derivatives. The findings indicated that these materials could be tailored for specific applications, including drug delivery and environmental sensors.

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The closest analogue identified is 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic Acid Hydrochloride (referred to here as Compound A). While both compounds share a fluorophenyl-boronic acid core and a propoxy linker, their heterocyclic amines differ:

| Feature | Target Compound | Compound A |

|---|---|---|

| Heterocyclic Amine | 4-Methylpiperidine (1 nitrogen atom) | 4-Methylpiperazine (2 nitrogen atoms) |

| Basic Nitrogen | One tertiary amine | Two tertiary amines (enhanced basicity) |

| Lipophilicity (Predicted) | Higher (piperidine is less polar) | Lower (piperazine is more hydrophilic) |

| Potential Bioactivity | May favor CNS penetration due to lipophilicity | Enhanced solubility for renal excretion |

Piperazine derivatives are often employed to improve aqueous solubility, which could reduce toxicity in renal pathways .

Methodological Considerations for Comparison

As highlighted in Environmental Science and Pollution Research (2020), methods like spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) in surfactants.

Furthermore, computational methods for assessing compound similarity—such as Tanimoto coefficients or pharmacophore modeling—are essential for virtual screening. Structural dissimilarities in the heterocyclic amine (e.g., piperidine vs. piperazine) may significantly impact biological activity despite shared core motifs .

Broader Context of Boronic Acid Derivatives

Other boronic acid analogues listed in vendor catalogs (e.g., 3-(trifluoromethyl)Morpholine hydrochloride) exhibit divergent functional groups, such as trifluoromethyl or morpholine substituents.

Actividad Biológica

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, making them valuable in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 303.62 g/mol. Its structure features a fluorinated phenyl ring and a piperidine moiety, which enhances its reactivity and specificity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The boronic acid group allows it to form reversible covalent bonds with active site residues in proteins, modulating their activity. This interaction can influence several biochemical pathways, leading to therapeutic effects.

1. Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. For instance, compounds similar to this derivative have shown promise in targeting cancer cells by modulating protein degradation pathways . The unique structural features of this compound may enhance its selectivity and efficacy against specific cancer types.

2. Antibacterial Activity

Boronic acids have demonstrated antibacterial properties through their ability to bind to bacterial cell surface components. Studies have shown that phenylboronic acids can interact with glycolipids on bacterial membranes, leading to bacterial aggregation and subsequent cell death . This mechanism highlights the potential of this compound as an antimicrobial agent.

3. Enzyme Inhibition

The compound has been explored for its role in inhibiting specific enzymes involved in metabolic pathways. For example, boronic acids can act as inhibitors of serine proteases and other enzymes critical for disease progression . This property makes it a candidate for further investigation in drug development targeting metabolic disorders.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on proteasome inhibition | Demonstrated significant anticancer activity in vitro | Supports potential use in cancer therapy |

| Investigation of antibacterial properties | Showed effective binding to bacterial membranes leading to cell death | Highlights use in treating bacterial infections |

| Enzyme inhibition assays | Identified selective inhibition of key metabolic enzymes | Suggests application in metabolic disease management |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.